4-butoxy-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-3-5-15-30-20-11-9-17(10-12-20)23(27)24-19-8-6-7-18(16-19)21-13-14-22(26-25-21)31(28,29)4-2/h6-14,16H,3-5,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEUMSDZBXHKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of 4-butoxy-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures have been investigated for their efficacy in treating inflammatory diseases and cancers. The presence of the pyridazine ring is often associated with biological activity, including enzyme inhibition and receptor modulation.
Biological Studies
This compound has been utilized in studies examining its interaction with specific biological macromolecules, such as proteins and nucleic acids. For example, its ability to inhibit certain enzymes involved in cancer pathways has been documented, suggesting a role in cancer therapy . Additionally, it may affect signaling pathways related to inflammation and cell proliferation .
Development of Novel Therapeutics
Given its chemical structure, this compound is being explored for its potential to serve as a lead compound in drug development. Its modifications could lead to derivatives with enhanced efficacy or reduced side effects, particularly in the context of anti-inflammatory and anticancer therapies .
Materials Science
Emerging research indicates potential applications in materials science, specifically in the development of organic electronic materials or photonic devices. The unique electronic properties attributed to the pyridazine moiety may allow for innovative applications in this field .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of similar pyridazine derivatives, demonstrating that these compounds could inhibit tumor growth by targeting specific kinases involved in cell signaling pathways. The findings suggested that modifications to the pyridazine structure could enhance potency against various cancer cell lines .
Case Study 2: Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties of related compounds showed promising results in reducing inflammation markers in vitro and in vivo. The mechanism involved modulation of inflammatory cytokines, indicating that further exploration of this compound could yield significant therapeutic benefits .
Mechanism of Action
The mechanism of action of 4-butoxy-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound A : EN300-27120532 (4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine)
- Structure : Pyridazin-3-yl linked to a triazolo-pyrimidinyl group via a pyrrolidine-morpholine scaffold.
- Key Differences: Larger molecular weight (500.61 vs. ~450–470 estimated for the target compound) due to the triazolo-pyrimidinyl and morpholine groups. Likely designed for kinase inhibition, given the triazolo-pyrimidine motif’s prevalence in kinase inhibitors .
Compound B : 4-(6-(3-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide ()
- Structure : Imidazo[1,2-b]pyridazine core with a methylsulfonylphenyl substituent.
- Methylsulfonyl group vs. ethanesulfonyl: The latter’s longer chain may increase steric hindrance but improve solubility. Trimethylsilyl group in Compound B adds hydrophobicity, contrasting with the target’s butoxy chain .
Compound C: 4-(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide ()
- Structure: Imidazopyridazine core with a butylamino substituent and dimethylaminoethyl benzamide.
- Key Differences: Butylamino group vs. ethanesulfonyl: The former is less polar but may enhance membrane permeability. Molecular weight (366.5) is lower than the target compound, suggesting differences in dosing requirements .
Physicochemical and Pharmacokinetic Properties
*LogP values are inferred based on substituent contributions.
Biological Activity
4-butoxy-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyridazine ring, a sulfonamide group, and a butoxy substituent. Its chemical structure can be represented as follows:
The synthesis typically involves multiple steps, starting from appropriate hydrazine derivatives to form the pyridazine core, followed by the introduction of the butoxy and sulfonamide groups through nucleophilic substitution reactions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For example, the benzamide derivatives have been shown to inhibit bacterial growth effectively. In particular, the interaction of pyridazine derivatives with bacterial targets suggests potential use in treating infections caused by resistant strains.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The mechanism may involve:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bactericidal effects.
- Receptor Modulation : It may also modulate receptor activity, affecting signaling pathways critical for bacterial survival.
Case Studies
- Bactericidal Activity : A study demonstrated that related benzamide compounds exhibited superior bactericidal potency against various clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated that these compounds could serve as effective alternatives in antibiotic therapy .
- Toxicity Assessment : Another investigation highlighted that certain benzamide derivatives did not exhibit cytotoxicity in mammalian cells at concentrations effective against bacteria, suggesting a favorable safety profile for potential therapeutic applications .
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Cytotoxicity | Target Enzyme |
|---|---|---|---|
| This compound | Moderate | None at therapeutic doses | Unknown |
| TXH9179 | High | None at therapeutic doses | FtsZ |
| TXA707 | Moderate | Low at high doses | FtsZ |
Future Directions
Further research is necessary to elucidate the full range of biological activities associated with this compound. Investigating its pharmacokinetics, optimal dosing strategies, and potential side effects will be crucial for its development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-butoxy-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide, and what reaction conditions are critical?
- Methodological Answer : The synthesis typically involves three stages:
- Pyridazine Core Formation : A pyridazin-3-yl intermediate is synthesized via cyclization of diketones with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Sulfonylation : Introduction of the ethanesulfonyl group using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Benzamide Coupling : The final step employs 4-butoxybenzoyl chloride and a coupling agent (e.g., HATU or EDC) with a tertiary amine base (e.g., DIPEA) in anhydrous DMF or THF .
- Critical Parameters : Temperature control during sulfonylation, stoichiometric precision in coupling, and inert atmosphere to prevent hydrolysis.
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyridazine ring (δ 8.5–9.5 ppm for aromatic protons), ethanesulfonyl group (δ 3.1–3.3 ppm for -SO2CH2CH3), and benzamide carbonyl (δ 165–170 ppm) .
- HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]+) using a C18 column with acetonitrile/water gradients .
- FT-IR : Validate sulfonyl (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant kinases or phosphatases (e.g., PDB 3HKC homologs) with fluorescence-based substrates (e.g., ADP-Glo™) to quantify IC50 values .
- Cell Viability Assays : Screen against cancer lines (e.g., MCF-7, HCT-116) via MTT or resazurin assays, ensuring normalization to vehicle controls and statistical validation (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for scale-up synthesis?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonylation energetics) .
- Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on coupling efficiency, prioritizing low-polarity solvents (e.g., toluene) for benzamide formation .
- Scale-Up Strategies : Simulate continuous flow reactors (e.g., microfluidic systems) using Aspen Plus® to enhance heat/mass transfer and reduce batch variability .
Q. How do structural modifications (e.g., ethanesulfonyl vs. trifluoromethyl groups) impact metabolic stability?
- Methodological Answer :
- In Silico ADMET : Predict metabolic hotspots (e.g., pyridazine ring oxidation) using Schrödinger’s QikProp® or ADMET Predictor™. The ethanesulfonyl group enhances metabolic stability compared to trifluoromethyl derivatives by reducing CYP450 affinity .
- In Vitro Microsomal Assays : Compare half-life (t1/2) in human liver microsomes (HLM) with/without NADPH cofactors. Use LC-MS/MS to quantify parent compound degradation .
Q. How can contradictory data in biological activity across studies be resolved?
- Methodological Answer :
- Assay Standardization : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis : Apply fixed/random-effects models to aggregate data from multiple studies, adjusting for variables like cell passage number or serum concentration .
- Proteomic Profiling : Use SILAC-based mass spectrometry to identify off-target interactions that may explain discrepancies .
Q. What strategies improve selectivity for dual-target inhibition (e.g., kinase-phosphatase systems)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding pocket flexibility (e.g., using GROMACS) to design analogs with hydrogen-bonding motifs specific to dual targets .
- Fragment-Based Drug Design (FBDD) : Screen fragment libraries (e.g., Maybridge Rule of 3) against crystallized targets (PDB 3HKC) to identify hybrid pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
